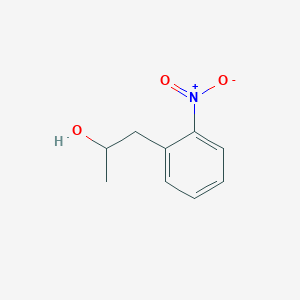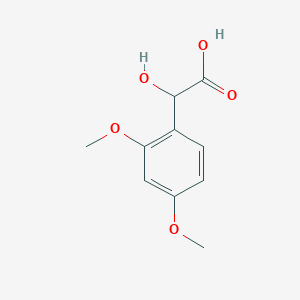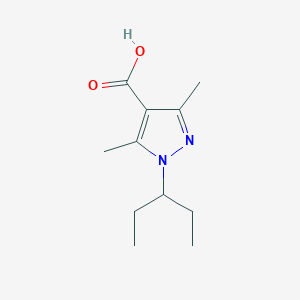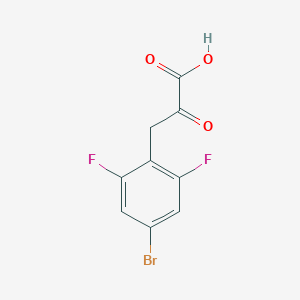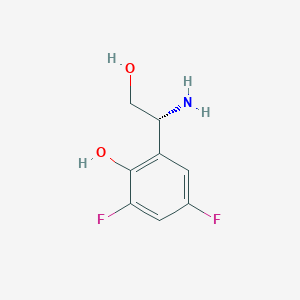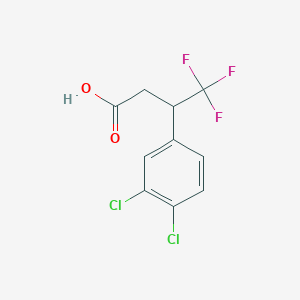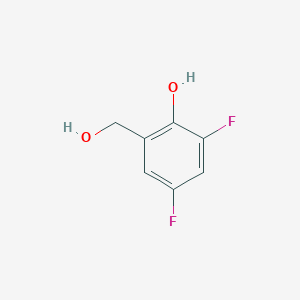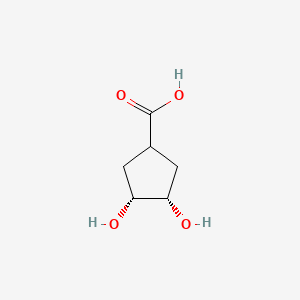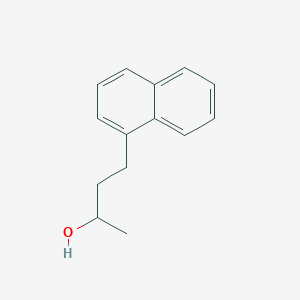
4-(Naphthalen-1-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphthalen-1-yl)butan-2-ol is an organic compound with the molecular formula C14H16O It is characterized by a naphthalene ring attached to a butanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)butan-2-ol typically involves the reaction of naphthalene with butan-2-ol under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with butan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and crystallization ensures high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Naphthalen-1-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: Naphthalen-1-ylbutan-2-one or naphthalen-1-ylbutanoic acid.
Reduction: Naphthalen-1-ylbutane.
Substitution: Naphthalen-1-ylbutan-2-chloride.
Aplicaciones Científicas De Investigación
4-(Naphthalen-1-yl)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Naphthalen-1-yl)butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The naphthalene ring can interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1-ylmethanol: Similar structure but with a shorter carbon chain.
Naphthalen-1-ylpropan-2-ol: Similar structure but with a different position of the hydroxyl group.
Naphthalen-1-ylbutanoic acid: Oxidized form of 4-(Naphthalen-1-yl)butan-2-ol.
Uniqueness
This compound is unique due to its specific combination of a naphthalene ring and a butanol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H16O |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
4-naphthalen-1-ylbutan-2-ol |
InChI |
InChI=1S/C14H16O/c1-11(15)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15H,9-10H2,1H3 |
Clave InChI |
IQMXHBCNJSWZPO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)

